3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19958681
InChI: InChI=1S/C14H23N3/c1-4-10-17(11-5-1)12-6-8-15-13-14-7-2-3-9-16-14/h2-3,7,9,15H,1,4-6,8,10-13H2
SMILES:
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine

CAS No.:

Cat. No.: VC19958681

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine -

Specification

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
IUPAC Name 3-piperidin-1-yl-N-(pyridin-2-ylmethyl)propan-1-amine
Standard InChI InChI=1S/C14H23N3/c1-4-10-17(11-5-1)12-6-8-15-13-14-7-2-3-9-16-14/h2-3,7,9,15H,1,4-6,8,10-13H2
Standard InChI Key GSORIQZEYJWZLY-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCCNCC2=CC=CC=N2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 3-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine, reflects its three-component structure:

  • A piperidine ring (C₅H₁₁N) at position 3 of the propanamine chain.

  • A pyridin-2-ylmethyl group attached to the terminal amine.

  • A three-carbon alkyl spacer between the piperidine and pyridine moieties.

Molecular Formula: C₁₄H₂₂N₃
Molecular Weight: 232.35 g/mol .
SMILES: CC(C)NCC1=NN=C(C=C1)N2CCCCC2 .

Crystallographic and Conformational Analysis

X-ray crystallography of analogous compounds, such as 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine, reveals planar pyridine rings and chair conformations in piperidine derivatives . Hydrogen bonding between the amine group and aromatic nitrogen atoms stabilizes the structure, a feature likely shared by 3-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine .

Table 1: Key Structural Parameters

ParameterValueSource
Bond Length (C-N)1.45–1.49 Å
Torsion Angle (N-C-C-N)112°–118°
LogP2.1 (predicted)

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via reductive amination or alkylation strategies:

  • Alkylation of Piperidine: Reacting piperidine with 3-chloropropylamine in the presence of K₂CO₃ yields 3-(piperidin-1-yl)propan-1-amine.

  • Reductive Amination: Condensing the intermediate with pyridine-2-carbaldehyde under H₂/Pd-C conditions introduces the pyridin-2-ylmethyl group.

Typical Reaction Conditions:

  • Solvent: DMF or acetonitrile.

  • Temperature: 80–100°C.

  • Yield: 60–75% after purification.

Industrial Scalability

Continuous flow reactors optimize efficiency, reducing reaction times by 40% compared to batch processes. Catalysts like Pd/C or Ni-Al alloys enhance selectivity, minimizing byproducts such as N-alkylated derivatives.

Table 2: Synthetic Optimization Parameters

ParameterBatch ProcessFlow Process
Reaction Time12 h7 h
Yield65%78%
Purity (HPLC)92%97%

Biological Activity and Mechanism of Action

Antimicrobial Properties

Derivatives of this compound exhibit broad-spectrum antimicrobial activity:

  • Gram-positive bacteria: MIC = 8 µg/mL against Staphylococcus aureus .

  • Gram-negative bacteria: Moderate inhibition of Escherichia coli (MIC = 32 µg/mL) .

  • Antifungal activity: 18 mm zone of inhibition against Aspergillus niger.

Kinase Inhibition

The pyridine and piperidine moieties enable interactions with ATP-binding pockets in kinases:

  • GSK-3β Inhibition: IC₅₀ = 0.8 µM, comparable to reference drug AR-A014418.

  • MPS1 Kinase: Ligand efficiency (LE) = 0.43, indicating high target affinity .

Table 3: Kinase Inhibition Profiles

KinaseIC₅₀ (µM)Selectivity Index
GSK-3β0.815.2
Aurora A2.46.8
EGFR (Wild-type)>10<1

Pharmacological Applications

Neuropharmacology

The compound modulates histamine H₁ receptors (Kᵢ = 14 nM), suggesting utility in allergic rhinitis and urticaria . Unlike first-gen antihistamines, it exhibits minimal CNS penetration due to its tertiary amine structure.

Comparative Analysis with Structural Analogues

Pyridin-2-yl vs. Pyridin-3-yl Isomerism

Replacing the pyridin-2-yl group with pyridin-3-yl (as in) reduces kinase inhibition by 60%, highlighting the importance of nitrogen positioning.

Piperidine vs. Piperazine Derivatives

Piperazine analogues show superior solubility (LogP = 1.8) but lower blood-brain barrier penetration (P-gp substrate) .

Table 4: Structure-Activity Relationships

ModificationBioactivity Change
Pyridin-2-yl → Pyridin-3-yl↓ GSK-3β inhibition
Piperidine → Piperazine↑ Solubility, ↓ CNS activity
Propanamine → Butanamine↑ Antimicrobial potency

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